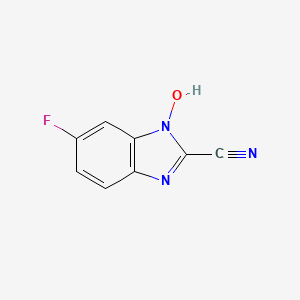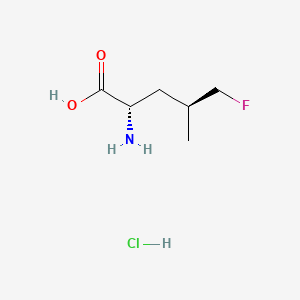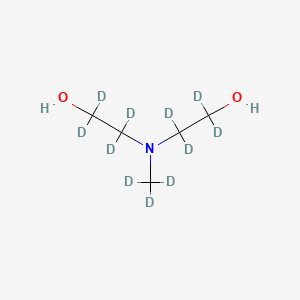
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. The tert-butyl group provides steric protection, enhancing the compound’s stability and making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with an appropriate sulfanyl ethyl derivative. One common method includes the nucleophilic substitution of a halogenated ethyl compound with N-Boc-piperazine under basic conditions. The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures (around 60°C) overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butyl protecting group, yielding the free piperazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying enzyme mechanisms .
Properties
Molecular Formula |
C11H22N2O2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-4-12(5-7-13)8-9-16/h16H,4-9H2,1-3H3 |
InChI Key |
DIKHNBHTUCGZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


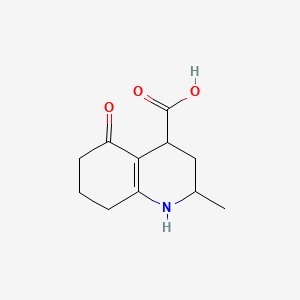
![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)
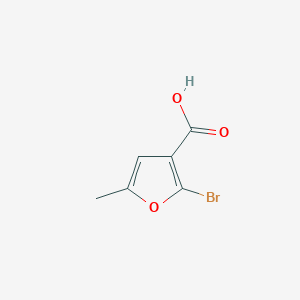
![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)
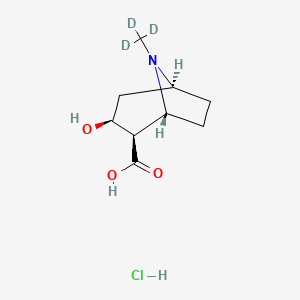
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
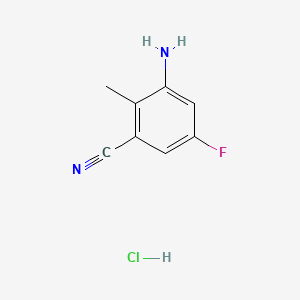
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
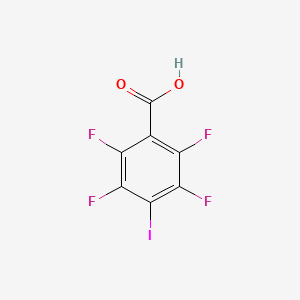
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
